Cas no 2763966-80-7 (5-Acetamido-2-(trifluoromethoxy)benzoic acid)

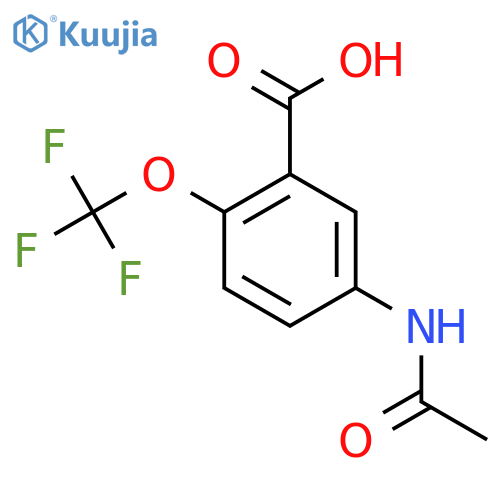

2763966-80-7 structure

商品名:5-Acetamido-2-(trifluoromethoxy)benzoic acid

5-Acetamido-2-(trifluoromethoxy)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2763966-80-7

- EN300-37343021

- 5-acetamido-2-(trifluoromethoxy)benzoic acid

- 5-Acetamido-2-(trifluoromethoxy)benzoic acid

-

- インチ: 1S/C10H8F3NO4/c1-5(15)14-6-2-3-8(18-10(11,12)13)7(4-6)9(16)17/h2-4H,1H3,(H,14,15)(H,16,17)

- InChIKey: MXXKRMDLIGQEIO-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(=CC=1C(=O)O)NC(C)=O)(F)F

計算された属性

- せいみつぶんしりょう: 263.04054222g/mol

- どういたいしつりょう: 263.04054222g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 75.6Ų

5-Acetamido-2-(trifluoromethoxy)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37343021-0.25g |

5-acetamido-2-(trifluoromethoxy)benzoic acid |

2763966-80-7 | 95.0% | 0.25g |

$579.0 | 2025-03-18 | |

| Enamine | EN300-37343021-0.05g |

5-acetamido-2-(trifluoromethoxy)benzoic acid |

2763966-80-7 | 95.0% | 0.05g |

$528.0 | 2025-03-18 | |

| Enamine | EN300-37343021-0.5g |

5-acetamido-2-(trifluoromethoxy)benzoic acid |

2763966-80-7 | 95.0% | 0.5g |

$603.0 | 2025-03-18 | |

| Enamine | EN300-37343021-2.5g |

5-acetamido-2-(trifluoromethoxy)benzoic acid |

2763966-80-7 | 95.0% | 2.5g |

$1230.0 | 2025-03-18 | |

| Enamine | EN300-37343021-0.1g |

5-acetamido-2-(trifluoromethoxy)benzoic acid |

2763966-80-7 | 95.0% | 0.1g |

$553.0 | 2025-03-18 | |

| Enamine | EN300-37343021-5.0g |

5-acetamido-2-(trifluoromethoxy)benzoic acid |

2763966-80-7 | 95.0% | 5.0g |

$1821.0 | 2025-03-18 | |

| Enamine | EN300-37343021-10.0g |

5-acetamido-2-(trifluoromethoxy)benzoic acid |

2763966-80-7 | 95.0% | 10.0g |

$2701.0 | 2025-03-18 | |

| Enamine | EN300-37343021-1.0g |

5-acetamido-2-(trifluoromethoxy)benzoic acid |

2763966-80-7 | 95.0% | 1.0g |

$628.0 | 2025-03-18 |

5-Acetamido-2-(trifluoromethoxy)benzoic acid 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

2763966-80-7 (5-Acetamido-2-(trifluoromethoxy)benzoic acid) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量